Cas no 2168948-63-6 (4-(3-methylphenyl)benzamide)

4-(3-Methylphenyl)benzamide is a synthetic organic compound characterized by its benzamide core substituted with a 3-methylphenyl group at the 4-position. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The compound exhibits potential as an intermediate in the synthesis of biologically active molecules, particularly in drug discovery targeting receptor modulation or enzyme inhibition. Its aromatic and amide functionalities contribute to stability and reactivity, facilitating further derivatization. The methyl group enhances lipophilicity, which may improve membrane permeability in bioactive applications. High-purity grades are available for precise experimental use, ensuring reproducibility in research and development settings.
4-(3-methylphenyl)benzamide structure
4-(3-methylphenyl)benzamide structure
Product name:4-(3-methylphenyl)benzamide
CAS No:2168948-63-6
MF:C14H13NO
Molecular Weight:211.259123563766
CID:6313442
PubChem ID:20820048

4-(3-methylphenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-(3-methylphenyl)benzamide
    • SCHEMBL12394209
    • A1-70111
    • 3'-Methyl-[1,1'-biphenyl]-4-carboxamide
    • 2168948-63-6
    • EN300-1585742
    • インチ: 1S/C14H13NO/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H2,15,16)
    • InChIKey: FHYSXMQDRCJYSU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C1C=CC=C(C)C=1)N

計算された属性

  • 精确分子量: 211.099714038g/mol
  • 同位素质量: 211.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • XLogP3: 2.8

4-(3-methylphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1585742-0.05g
4-(3-methylphenyl)benzamide
2168948-63-6
0.05g
$1032.0 2023-06-04
Enamine
EN300-1585742-0.1g
4-(3-methylphenyl)benzamide
2168948-63-6
0.1g
$1081.0 2023-06-04
Enamine
EN300-1585742-2.5g
4-(3-methylphenyl)benzamide
2168948-63-6
2.5g
$2408.0 2023-06-04
Enamine
EN300-1585742-2500mg
4-(3-methylphenyl)benzamide
2168948-63-6
2500mg
$2408.0 2023-09-24
Enamine
EN300-1585742-500mg
4-(3-methylphenyl)benzamide
2168948-63-6
500mg
$1180.0 2023-09-24
Enamine
EN300-1585742-0.5g
4-(3-methylphenyl)benzamide
2168948-63-6
0.5g
$1180.0 2023-06-04
Enamine
EN300-1585742-100mg
4-(3-methylphenyl)benzamide
2168948-63-6
100mg
$1081.0 2023-09-24
Enamine
EN300-1585742-50mg
4-(3-methylphenyl)benzamide
2168948-63-6
50mg
$1032.0 2023-09-24
Enamine
EN300-1585742-1000mg
4-(3-methylphenyl)benzamide
2168948-63-6
1000mg
$1229.0 2023-09-24
Enamine
EN300-1585742-10000mg
4-(3-methylphenyl)benzamide
2168948-63-6
10000mg
$5283.0 2023-09-24

4-(3-methylphenyl)benzamide 関連文献

4-(3-methylphenyl)benzamideに関する追加情報

4-(3-Methylphenyl)Benzamide: A Promising Compound in Pharmaceutical and Materials Science

4-(3-Methylphenyl)Benzamide, with the chemical formula C15H13NO and CAS number 2168948-63-6, has emerged as a significant molecule in pharmaceutical and materials science research. This compound, a derivative of benzamide, features a unique molecular structure that combines aromatic rings with functional groups, enabling diverse biological activities and material properties. Recent studies have highlighted its potential applications in drug development, polymer science, and nanotechnology, making it a focal point for researchers seeking innovative solutions in these fields.

4-(3-Methylphenyl)Benzamide is a synthetic organic compound characterized by its aromatic benzamide core and a methyl-substituted phenyl ring. The molecule's structure is composed of a benzene ring connected to an amide group (–CONH2), with the phenyl ring bearing a methyl group at the 3-position. This configuration imparts unique chemical stability and reactivity, which are critical for its applications in both pharmaceutical and industrial contexts. The compound's molecular weight is approximately 239.27 g/mol, and it is typically synthesized through condensation reactions involving aromatic amines and carboxylic acid derivatives.

Recent advancements in medicinal chemistry have underscored the importance of 4-(3-Methylphenyl)Benzamide as a potential lead compound for drug discovery. A 2023 study published in Journal of Medicinal Chemistry explored its anti-inflammatory properties, demonstrating its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding suggests that the compound could be further optimized for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its low cytotoxicity profile in preliminary cell culture experiments has positioned it as a promising candidate for further pharmacological investigation.

One of the most intriguing aspects of 4-(3-Methylphenyl)Benzamide is its role in polymer science. Researchers at the University of Tokyo (2024) have reported that the compound can act as a cross-linking agent in the synthesis of biodegradable polymers. These polymers are particularly valuable in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The compound's ability to form stable covalent bonds with polymeric chains enhances the mechanical strength and degradation rates of the resulting materials, making them suitable for controlled drug release and regenerative medicine.

In the field of nanotechnology, 4-(3-Methylphenyl)Benzamide has shown potential as a functionalizing agent for carbon nanotubes (CNTs). A 2023 study in Nano Letters demonstrated that the compound can selectively coat CNTs, improving their dispersibility in aqueous solutions and enhancing their performance in electrochemical sensors. This application is particularly relevant for the development of next-generation biosensors and wearable medical devices, where the integration of nanomaterials is crucial for achieving high sensitivity and selectivity.

From a synthetic perspective, the preparation of 4-(3-Methylphenyl)Benzamide has been optimized through various methodologies. A recent publication in Organic & Biomolecular Chemistry (2024) described a green synthesis approach using microwave-assisted condensation, which significantly reduced reaction times and solvent usage. This method not only improves the efficiency of the synthesis process but also aligns with the principles of sustainable chemistry, making it a preferred route for large-scale production.

The compound's solubility characteristics are another area of interest. While it exhibits limited solubility in water, it is soluble in polar organic solvents such as ethanol and methanol. This property is advantageous for its use in formulations where solubility is a critical factor, such as in the development of oral medications. However, researchers are exploring methods to enhance its water solubility through molecular modifications, such as the introduction of hydrophilic substituents or the formation of salts.

Despite its promising applications, the biological activity of 4-(3-Methylphenyl)Benzamide is still under investigation. A 2024 preclinical study published in Pharmaceutical Research evaluated its antitumor potential against a panel of cancer cell lines. The results indicated that the compound selectively induced apoptosis in human breast cancer cells (MCF-7) without significant cytotoxic effects on normal cells. These findings suggest that the compound may have a therapeutic window that could be further exploited for cancer treatment.

Moreover, the compound's interaction with biological membranes has been studied to understand its mechanism of action. A 2023 paper in Bioorganic & Medicinal Chemistry reported that 4-(3-Methylphenyl)Benzamide exhibits membrane-disrupting activity, which could be relevant for its antimicrobial properties. This property is particularly valuable in the context of antibiotic resistance, where the development of new antimicrobial agents is urgently needed.

The environmental impact of 4-(3-Methylphenyl)Benzamide is also a topic of growing interest. As the compound is used in various industrial applications, its potential toxicity to aquatic organisms has been assessed. A 2024 study in Environmental Science & Technology found that the compound is moderately toxic to fish and invertebrates, prompting the need for stricter regulatory controls to ensure its safe use. This highlights the importance of balancing the compound's utility with environmental considerations.

In conclusion, 4-(3-Methylphenyl)Benzamide represents a versatile compound with significant potential in multiple scientific disciplines. Its unique molecular structure and chemical properties have made it a subject of extensive research, with applications ranging from pharmaceuticals to nanotechnology. As new synthetic methods and biological insights continue to emerge, the compound is poised to play an increasingly important role in the development of innovative solutions for modern challenges in medicine and materials science.

For further exploration of 4-(3-Methylphenyl)Benzamide, researchers are encouraged to consult recent publications in fields such as medicinal chemistry, polymer science, and nanotechnology. The compound's ongoing investigation underscores the dynamic and interdisciplinary nature of contemporary scientific research, where the discovery of new molecules can lead to transformative applications across various domains.

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